5-Methyl-2-(methylthio)-4,6-pyrimidinediol
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Overview
Description
5-Methyl-2-(methylthio)-4,6-pyrimidinediol is a pyrimidine derivative with a molecular formula of C6H8N2O2S This compound is known for its unique chemical structure, which includes a methyl group and a methylthio group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)-4,6-pyrimidinediol typically involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with methylthiol. One common method is the reaction of 4,6-dihydroxy-2-methylpyrimidine with methylthiol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)-4,6-pyrimidinediol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-2-(methylthio)-4,6-pyrimidinediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylthio)-4,6-pyrimidinediol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell survival. The compound’s effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine-4,6-diol: Similar structure but lacks the methyl group at the 5-position.
4,6-Dihydroxy-2-methylthio pyrimidine: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(methylthio)-4,6-pyrimidinediol is unique due to the presence of both a methyl group and a methylthio group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(9)7-6(11-2)8-5(3)10/h1-2H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWKISZJEKSLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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